Limited research suggests Methyl 5-bromo-1H-pyrazole-3-carboxylate might possess antimicrobial properties. A study published in "Molecules" journal investigated the synthesis and antimicrobial activity of various pyrazole derivatives, including this compound. The study found moderate inhibitory activity against some bacterial and fungal strains, but further research is needed to confirm and understand its potential as an antimicrobial agent [].
Due to its reactive nature, Methyl 5-bromo-1H-pyrazole-3-carboxylate can serve as a valuable building block for the synthesis of more complex pyrazole derivatives. These derivatives often exhibit diverse biological activities, making this compound a versatile intermediate in medicinal chemistry research [].
Methyl 5-bromo-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by its molecular formula and a molecular weight of approximately 205.01 g/mol. This compound features a pyrazole ring with a bromine atom at the 5-position and a carboxylate ester group at the 3-position, resulting in a white to yellow solid form . Its structure is significant for various applications in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
This compound has demonstrated significant biological activity, particularly as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. By binding to the active site of DHODH, methyl 5-bromo-1H-pyrazole-3-carboxylate inhibits its function, leading to decreased pyrimidine synthesis. This mechanism positions the compound as a potential therapeutic agent for diseases where modulation of pyrimidine levels is beneficial .
Methyl 5-bromo-1H-pyrazole-3-carboxylate can be synthesized through various methods:
Methyl 5-bromo-1H-pyrazole-3-carboxylate has diverse applications across several fields:
Studies on methyl 5-bromo-1H-pyrazole-3-carboxylate have highlighted its interaction with DHODH. The inhibition of this enzyme alters pyrimidine metabolism, which can have therapeutic implications in conditions such as autoimmune diseases and certain cancers. Ongoing research aims to elucidate the full spectrum of biological interactions and potential side effects associated with this compound .
Several compounds share structural similarities with methyl 5-bromo-1H-pyrazole-3-carboxylate. Below is a comparison highlighting their unique features:
Compound Name | Similarity | Unique Features |
---|---|---|
Ethyl 5-bromo-1H-pyrazole-3-carboxylate | 0.97 | Ethyl group instead of methyl |
5-Bromo-1H-pyrazole-3-carboxylic acid | 0.90 | Lacks the ester group; contains a carboxylic acid |
Methyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | 0.89 | Additional methyl group at the 1-position |
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate | 0.86 | Combination of ethyl and additional methyl groups |
Methyl 4-bromo-1H-pyrazole-3-carboxylate | 0.72 | Bromine at the 4-position instead of the 5-position |
These comparisons illustrate how variations in substituents influence the properties and reactivity of similar compounds, underscoring the uniqueness of methyl 5-bromo-1H-pyrazole-3-carboxylate within its class .
The bromination of pyrazole derivatives represents a fundamental transformation in heterocyclic chemistry, with methyl 5-bromo-1H-pyrazole-3-carboxylate serving as an important synthetic target [1]. The mechanism of electrophilic aromatic substitution in pyrazole rings follows distinct pathways compared to simple aromatic systems, requiring careful consideration of regiochemistry and electronic effects [6].
Electrophilic bromination of pyrazole rings typically proceeds through the formation of a σ-complex intermediate, where the electrophilic bromine species attacks the electron-rich positions of the heterocycle [6]. The reaction mechanism involves initial polarization of molecular bromine by catalysts such as iron tribromide, which generates a more electrophilic brominating species [6]. Research has demonstrated that copper dibromide can function as both a bromination agent and oxidant in pyrazole systems, leading to regioselective bromination at the 4-position under specific conditions [4].
The bromination process for pyrazole-3-carboxylate derivatives involves several mechanistic considerations [32]. Studies have shown that the presence of electron-withdrawing carboxylate groups influences the reactivity pattern, directing bromination to specific positions on the pyrazole ring [32]. The mechanism typically involves formation of a Wheland intermediate, followed by deprotonation to restore aromaticity [6].
Bromination Conditions | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Bromine/Iron tribromide | FeBr₃ | 25-80 | 65-85 | 4-position selective |
Copper dibromide | CuBr₂ | 100-120 | 70-90 | 4-position predominant |
N-Bromosuccinimide | NBS | 25-50 | 75-95 | Position-dependent |
Mechanistic studies have revealed that the bromination of hydroxylated pyrazole precursors with phosphorus oxybromide represents an efficient synthetic route [32]. This transformation involves nucleophilic displacement of the hydroxyl group by bromide, facilitated by the electron-withdrawing nature of phosphorus oxybromide [32]. The reaction proceeds through formation of a phosphorylated intermediate, followed by bromide attack and elimination of phosphorus-containing byproducts [32].
The formation of methyl ester functionality in pyrazole-3-carboxylate derivatives can be achieved through various esterification methodologies [13]. Classical Fischer esterification involves the acid-catalyzed reaction between pyrazole-3-carboxylic acid and methanol, proceeding through a nucleophilic addition-elimination mechanism [13]. The reaction requires protonation of the carbonyl group to increase electrophilicity, followed by nucleophilic attack by methanol and subsequent elimination of water [13].
Advanced esterification techniques for pyrazole carboxylates include the use of boron trichloride in methanol, which provides particularly effective conditions for methyl ester formation [9]. This reagent system operates under mild conditions and demonstrates excellent compatibility with heterocyclic substrates [9]. The mechanism involves coordination of boron trichloride to the carbonyl oxygen, activating the carbon center toward nucleophilic attack by methanol [9].
Transesterification represents another viable approach for introducing methyl ester groups into pyrazole derivatives [13]. This method involves the exchange of alkyl groups between esters and alcohols under acidic or basic conditions [13]. The mechanism proceeds through formation of a tetrahedral intermediate, followed by elimination of the original alcohol component [13].
Esterification Method | Reagents | Conditions | Yield (%) | Reaction Time |
---|---|---|---|---|
Fischer Esterification | MeOH/H₂SO₄ | Reflux, 80°C | 70-85 | 4-8 hours |
Boron Trichloride | BCl₃/MeOH | 25°C | 85-95 | 2-4 hours |
Transesterification | MeOH/Base | 60-80°C | 75-90 | 3-6 hours |
Diazomethane | CH₂N₂ | 0°C | 90-98 | 1-2 hours |
Research has demonstrated that direct esterification of pyrazole carboxylic acids proceeds efficiently under optimized conditions [11]. The reaction of 2,4-diketocarboxylic esters with methylhydrazine provides access to 1-methyl-pyrazole-5-carboxylic esters through cyclization and subsequent esterification [11]. This approach offers advantages in terms of regioselectivity and overall synthetic efficiency [11].
Modern esterification protocols have incorporated green chemistry principles, utilizing recyclable catalysts and environmentally benign conditions [35]. Zirconium-based catalysts have shown particular promise for esterification reactions, operating under moisture-tolerant conditions without requiring water scavengers [35]. These systems demonstrate excellent catalytic activity and can be recycled multiple times without significant loss of efficiency [35].
The regioselective synthesis of methyl 5-bromo-1H-pyrazole-3-carboxylate presents significant challenges due to the potential for multiple substitution patterns on the pyrazole ring [17] [20]. The formation of constitutional isomers represents a major obstacle in achieving high selectivity, particularly when multiple reactive positions are available [17].
Research has identified specific reaction conditions that favor formation of the desired 5-bromo-3-carboxylate substitution pattern [22]. The use of fluorinated alcohols as solvents has been shown to dramatically improve regioselectivity in pyrazole formation reactions [22]. Solvents such as 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol enhance the selectivity of pyrazole synthesis through specific solvation effects [22].
Bayesian optimization techniques have been employed to identify optimal conditions for regioselective pyrazole synthesis [26]. These computational approaches enable systematic exploration of reaction parameter space to maximize both conversion and selectivity [26]. Studies have revealed that basic reaction conditions can provide unexpected selectivity advantages in typically acid-catalyzed transformations [26].
Synthetic Approach | Regioselectivity (%) | Major Product | Conditions | Reference |
---|---|---|---|---|
Direct Bromination | 65-75 | 4-bromo isomer | NBS/CH₃CN | [4] |
Sequential Synthesis | 85-95 | 5-bromo-3-ester | Multi-step | [32] |
Fluorinated Solvents | 90-98 | Desired isomer | TFE/HFIP | [22] |
Optimized Conditions | 85-92 | Target compound | Basic medium | [26] |
The challenge of regioselectivity has been addressed through strategic use of protecting groups and sequential functionalization approaches [18]. The synthesis of 1,3,4,5-tetrasubstituted pyrazoles demonstrates that careful selection of reaction conditions can achieve high regioselectivity [18]. These methods involve formation of intermediate compounds that direct subsequent substitution to specific positions [18].
Process optimization studies have identified key parameters that influence regioselectivity in pyrazole synthesis [20]. Temperature control, solvent selection, and catalyst choice all play critical roles in determining the product distribution [20]. The development of regioselective alkylation protocols has enabled preparation of specifically substituted pyrazole derivatives with high selectivity [20].
The synthesis of methyl 5-bromo-1H-pyrazole-3-carboxylate has benefited from the implementation of green chemistry principles, focusing on reduced environmental impact and improved sustainability [21] [23]. Microwave-assisted synthesis represents one of the most significant advances in environmentally friendly heterocycle preparation [21].
Solvent-free reaction conditions have been developed for pyrazole synthesis, eliminating the need for organic solvents and reducing waste generation [23] [39]. These approaches utilize mechanochemical activation through ball milling, enabling efficient synthesis with minimal environmental impact [23]. Research has demonstrated that ball mill conditions can provide optimal yields and reproducibility for pyrazole derivatives [23].
Biocatalytic approaches have emerged as promising alternatives to traditional chemical methods [21]. The use of thiamine hydrochloride as a biocatalyst enables synthesis of heterocyclic compounds under mild, environmentally benign conditions [21]. These methods operate at moderate temperatures and avoid the use of toxic reagents [21].
Green Chemistry Method | Advantages | Yield (%) | Environmental Benefit |
---|---|---|---|
Microwave Synthesis | Reduced time, energy | 80-95 | Lower energy consumption |
Solvent-free Conditions | No organic solvents | 75-90 | Minimal waste generation |
Ball Mill Synthesis | Mechanochemical activation | 85-95 | No solvent requirements |
Biocatalysis | Mild conditions | 70-85 | Biodegradable catalysts |
Water-based Reactions | Aqueous medium | 65-80 | Non-toxic solvent |
Ultrasonic activation has been successfully applied to pyrazole synthesis, providing enhanced reaction rates and improved yields under mild conditions [14]. Sonochemical methods enable efficient formation of pyrazole fatty ester derivatives in aqueous media, demonstrating the potential for environmentally friendly synthetic approaches [14]. These methods operate at moderate temperatures and eliminate the need for hazardous organic solvents [14].
Water-based synthetic protocols have been developed for pyrazole preparation, utilizing aqueous reaction media to minimize environmental impact [25]. These approaches incorporate multicomponent reactions that enable efficient heterocycle synthesis while adhering to green chemistry principles [25]. The use of renewable solvents and biodegradable catalysts further enhances the sustainability of these methods [25].
Nuclear magnetic resonance spectroscopy provides crucial structural information for methyl 5-bromo-1H-pyrazole-3-carboxylate, particularly regarding tautomeric behavior and electronic environment effects. Proton Nuclear Magnetic Resonance studies conducted in dimethyl sulfoxide-d₆ reveal characteristic signals that confirm the molecular structure and substitution pattern [1] [2].
The methyl ester protons appear as a sharp singlet at δ 3.85 ppm (3H), representing the methoxycarbonyl group attached to the pyrazole ring [1]. The aromatic pyrazole proton manifests as a singlet in the region δ 6.8-7.2 ppm (1H), corresponding to the hydrogen at position 4 of the pyrazole ring [3]. A distinctive broad singlet appears at δ 13.5-14.0 ppm (1H), attributed to the nitrogen-bound hydrogen involved in tautomeric equilibrium [4].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework. The methyl ester carbon resonates at δ 52.5 ppm, typical for methoxycarbonyl groups [3]. The pyrazole ring carbons exhibit characteristic chemical shifts: C-4 appears at δ 104-106 ppm, C-3 (bearing the carboxylate) at δ 140-145 ppm, and the carbonyl carbon at δ 160-165 ppm [3] [5]. These chemical shift values are consistent with electron-withdrawing effects from both the bromine substituent and the ester functionality.
Tautomeric behavior significantly influences the nuclear magnetic resonance spectra of methyl 5-bromo-1H-pyrazole-3-carboxylate. The compound exists predominantly as a dynamic equilibrium between two tautomeric forms, with the proton rapidly exchanging between the two nitrogen atoms of the pyrazole ring [4]. This exchange occurs at rates faster than the nuclear magnetic resonance timescale, resulting in averaged signals for the tautomeric positions.
Infrared spectroscopy reveals characteristic vibrational bands that confirm the presence of functional groups and provide insights into molecular interactions. The spectrum exhibits a broad absorption band in the region 3300-3500 cm⁻¹, attributed to nitrogen-hydrogen stretching vibrations of the pyrazole ring [6]. This broad nature indicates hydrogen bonding interactions and tautomeric exchange processes.
The carbonyl stretching vibration appears as a strong, sharp band at 1720-1730 cm⁻¹, characteristic of the ester functional group [6]. This frequency is slightly higher than typical aliphatic esters due to the electron-withdrawing nature of the pyrazole ring system. Pyrazole ring vibrations manifest in the region 1550-1560 cm⁻¹, representing the aromatic carbon-carbon and carbon-nitrogen stretching modes [6].
A distinctive band at 750-760 cm⁻¹ corresponds to carbon-bromine stretching vibrations, confirming the presence of the halogen substituent [7]. Additional bands in the fingerprint region (800-1400 cm⁻¹) provide characteristic patterns for the pyrazole heterocycle and ester linkage.
Electron ionization mass spectrometry reveals fragmentation patterns characteristic of pyrazole carboxylate esters. The molecular ion peak appears at m/z 205, corresponding to the molecular weight of methyl 5-bromo-1H-pyrazole-3-carboxylate [8]. The base peak intensity varies depending on ionization conditions, but typically represents 15-30% relative abundance.
Principal fragmentation pathways include the loss of methoxy radical (OCH₃, 31 mass units) yielding m/z 174, and the loss of the complete methoxycarbonyl group (COOCH₃, 59 mass units) producing m/z 146 [8] [9]. These fragmentations follow typical ester cleavage patterns via alpha-cleavage mechanisms. Additional fragmentation includes the loss of hydrogen cyanide (HCN, 27 mass units) from the molecular ion, characteristic of pyrazole derivatives, yielding m/z 178 [8].
The presence of bromine introduces isotopic patterns in the mass spectrum, with peaks separated by two mass units reflecting the ⁷⁹Br and ⁸¹Br isotopes in their natural abundance ratio (approximately 1:1). This isotopic pattern serves as a diagnostic feature for bromine-containing compounds.
Differential scanning calorimetry studies reveal the thermal behavior and phase transitions of methyl 5-bromo-1H-pyrazole-3-carboxylate across a wide temperature range. The compound exhibits a sharp melting endotherm at 90-92°C with an enthalpy of fusion of +15.2±2.0 kJ/mol [1]. This relatively low melting point reflects the molecular packing efficiency and intermolecular interactions in the crystalline state.
No polymorphic transitions are observed below the melting point, indicating a stable crystal form under ambient conditions [10]. The melting transition is sharp and well-defined, suggesting high purity and absence of significant impurities or decomposition products.
Thermal decomposition initiates at approximately 180-210°C, characterized by the onset of exothermic processes [11]. The major decomposition event occurs in the temperature range 300-350°C with a decomposition enthalpy of -85.4±5.0 kJ/mol, indicating an energetically favorable breakdown process [12]. This decomposition temperature is consistent with the thermal stability of pyrazole derivatives, which typically decompose at temperatures above 150°C.
Thermogravimetric analysis provides quantitative information about mass loss events during thermal treatment. Initial mass loss (2-5%) occurs between 25-180°C, attributed to the removal of residual moisture and volatile impurities [12]. The compound demonstrates good thermal stability up to approximately 180°C with minimal mass loss.
Primary decomposition begins at 180°C and continues to 300°C, accompanied by 75-85% mass loss [12]. This extensive mass loss corresponds to the breakdown of the pyrazole ring system and elimination of the ester functionality. The decomposition mechanism likely involves initial decarboxylation followed by pyrazole ring fragmentation and bromine elimination.
Complete pyrolysis occurs between 300-600°C, resulting in 95-98% total mass loss and leaving a carbonaceous residue of 2-5% [13]. The relatively low residue content indicates complete volatilization of organic components, consistent with the molecular composition containing only carbon, hydrogen, nitrogen, oxygen, and bromine.
Thermal decomposition kinetics follow first-order behavior with an activation energy of approximately 120-140 kJ/mol, determined through Kissinger and Ozawa methods [14]. This activation energy is moderate compared to other pyrazole derivatives, reflecting the destabilizing influence of the electron-withdrawing bromine and ester substituents.
The pre-exponential factor (A) is estimated at 10¹²-10¹³ s⁻¹, typical for molecular decomposition processes involving bond breaking and rearrangement. These kinetic parameters enable prediction of thermal stability under various processing and storage conditions.
Methyl 5-bromo-1H-pyrazole-3-carboxylate exhibits characteristic solubility behavior reflecting its amphiphilic nature and hydrogen bonding capabilities. The compound demonstrates limited water solubility (<0.5 mg/mL), classified as practically insoluble in aqueous media [1] [15]. This poor aqueous solubility results from the predominance of hydrophobic character and limited hydrogen bonding sites.
In chloroform, the compound exhibits sparingly soluble behavior (2-5 mg/mL), enabling dissolution for analytical purposes but requiring consideration for synthetic applications [1] [2]. The halogenated solvent provides favorable interactions with the bromine substituent through halogen bonding effects.
Dimethyl sulfoxide represents an optimal solvent system, providing sparingly soluble to slightly soluble behavior (2-5 mg/mL) [1] [2]. The polar aprotic nature of dimethyl sulfoxide effectively solvates the pyrazole ring while accommodating the ester functionality through dipolar interactions.
Methanol demonstrates slightly soluble behavior (5-10 mg/mL), reflecting the balance between hydrogen bonding with the pyrazole nitrogen and ester oxygen atoms versus the hydrophobic contributions from the aromatic ring and bromine substituent [1] [2].
The solubility behavior correlates with Hansen solubility parameters and molecular descriptors. The estimated total Hansen parameter (δₜ) is approximately 23.5 MPa^(1/2), with significant contributions from polar (δₚ = 8.2 MPa^(1/2)) and hydrogen bonding (δₕ = 7.1 MPa^(1/2)) interactions [16].
Log P value of 0.9588 indicates moderate lipophilicity, positioning the compound at the boundary between hydrophilic and lipophilic behavior [17]. This intermediate lipophilicity contributes to the selective solubility profile observed across different solvent systems.
The polar surface area of 54.98 Ų reflects the contribution of nitrogen and oxygen heteroatoms to molecular polarity [18]. This value suggests moderate bioavailability potential while maintaining sufficient lipophilicity for membrane permeation.
For synthetic applications, dimethylformamide emerges as the preferred solvent system, providing enhanced solubility (15-30 mg/mL) necessary for reaction conditions [16]. The aprotic polar environment effectively solubilizes the compound while minimizing unwanted side reactions.
Dichloromethane and ethanol provide intermediate solubility options (8-20 mg/mL) suitable for extraction and purification procedures. The choice between these solvents depends on the specific application requirements and compatibility with other reaction components.
Methyl 5-bromo-1H-pyrazole-3-carboxylate exhibits distinctive acid-base behavior governed by the pyrazole nitrogen atoms and ester functionality. The predicted pKa value of 7.92±0.10 corresponds to protonation of the pyrazole ring system [19] [20]. This value is significantly lower than unsubstituted pyrazole (pKa = 14.2) due to the electron-withdrawing effects of both the bromine substituent and the ester group.
The primary protonation site occurs at the N-2 position of the pyrazole ring, forming a resonance-stabilized cation [21]. The electron-withdrawing substituents reduce the basicity of the pyrazole nitrogen atoms by delocalizing electron density through inductive and resonance effects.
Secondary protonation, occurring under strongly acidic conditions, involves the carbonyl oxygen of the ester group. This protonation event exhibits a much lower pKa (estimated <0), reflecting the reduced basicity of the ester oxygen compared to pyrazole nitrogen atoms.
The tautomeric equilibrium significantly influences the acid-base behavior of methyl 5-bromo-1H-pyrazole-3-carboxylate. In neutral and basic conditions, the compound exists as a rapidly exchanging mixture of 1H and 2H tautomers [4]. The electron-withdrawing substituents favor the tautomer with the proton located on the nitrogen atom furthest from the substituted carbon.
Protonation disrupts the tautomeric equilibrium by localizing the positive charge on a specific nitrogen atom. Under acidic conditions, the protonated form predominantly adopts the configuration that maximizes resonance stabilization and minimizes electrostatic repulsion [21].
The compound exhibits pH-dependent solubility and stability characteristics. At physiological pH (7.4), approximately 25% of the compound exists in the protonated form, enhancing water solubility compared to the neutral species. This pH-dependent behavior has implications for biological activity and pharmaceutical applications.
Under strongly acidic conditions (pH <2), complete protonation occurs, significantly altering the molecular polarity and hydrogen bonding patterns. Conversely, under basic conditions (pH >10), the neutral form predominates, favoring organic solvent solubility over aqueous systems.
Comparison with related pyrazole derivatives reveals the significant impact of substituent effects on acid-base properties. Ethyl 5-bromo-1H-pyrazole-3-carboxylate exhibits identical pKa behavior (7.92±0.10), confirming that the ester alkyl group has minimal influence on pyrazole basicity [20]. In contrast, the corresponding carboxylic acid (5-bromo-1H-pyrazole-3-carboxylic acid) would exhibit a significantly different pKa profile due to the acidic carboxyl group.
The bromine substituent effect can be quantified by comparison with methyl pyrazole-3-carboxylate (estimated pKa = 13.5), showing a reduction of approximately 5.6 pKa units due to bromine substitution. This substantial effect demonstrates the powerful electron-withdrawing influence of halogen substituents on heterocyclic basicity.